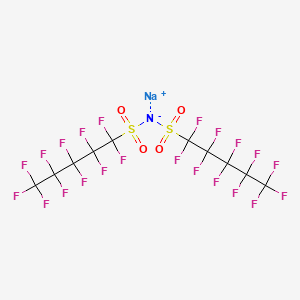
Sodium bis((perfluoropentyl)sulfonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium bis((perfluoropentyl)sulfonyl)amide is a chemical compound known for its unique properties and applications It is characterized by the presence of perfluorinated sulfonyl groups, which impart distinct chemical and physical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoropentyl)sulfonyl)amide typically involves the reaction of perfluoropentyl sulfonyl chloride with sodium amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C5F11SO2Cl+NaNH2→C5F11SO2NNaSO2C5F11
The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium bis((perfluoropentyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives.
Applications De Recherche Scientifique
Sodium bis((perfluoropentyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of sodium bis((perfluoropentyl)sulfonyl)amide involves its interaction with various molecular targets. The compound can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The perfluorinated sulfonyl groups enhance the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays.
Comparaison Avec Des Composés Similaires
Sodium bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Lithium bis((perfluoropentyl)sulfonyl)amide: Similar structure but different cation, used in battery electrolytes.
Uniqueness: Sodium bis((perfluoropentyl)sulfonyl)amide is unique due to its specific perfluorinated structure, which imparts distinct chemical properties such as high thermal stability, low reactivity with water, and strong electron-withdrawing effects. These properties make it particularly useful in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C10F22NNaO4S2 |
|---|---|
Poids moléculaire |
703.2 g/mol |
Nom IUPAC |
sodium;bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)azanide |
InChI |
InChI=1S/C10F22NO4S2.Na/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28;/q-1;+1 |
Clé InChI |
DXEOJJPJMKXCAV-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


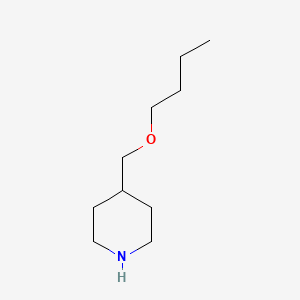
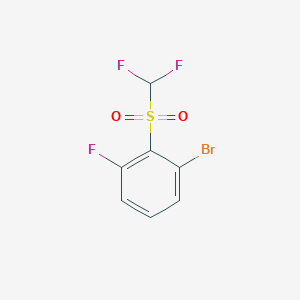
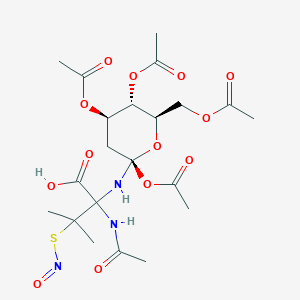
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)

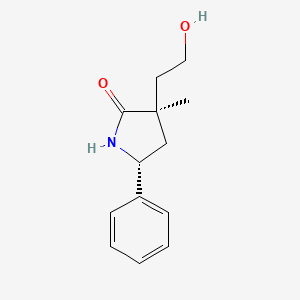
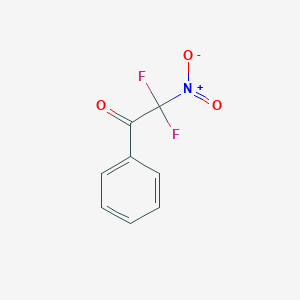
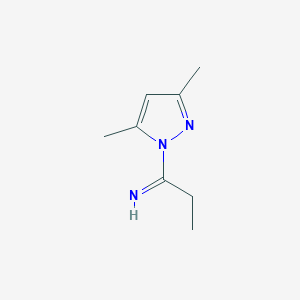
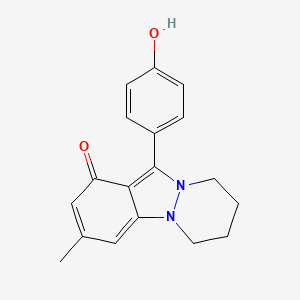
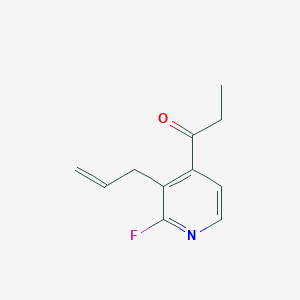
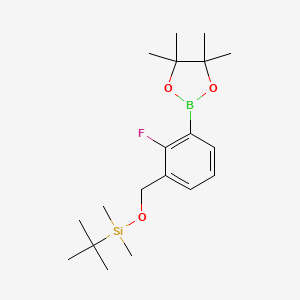
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)


